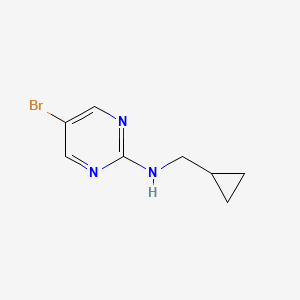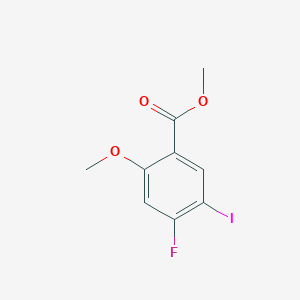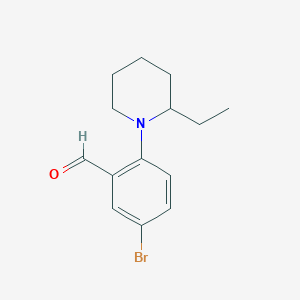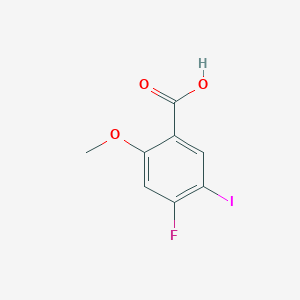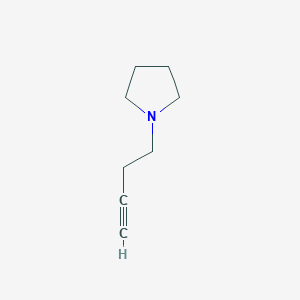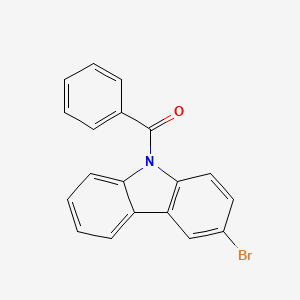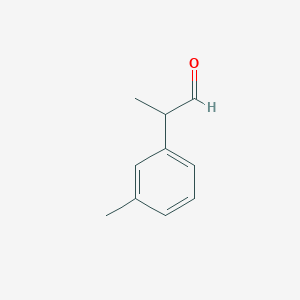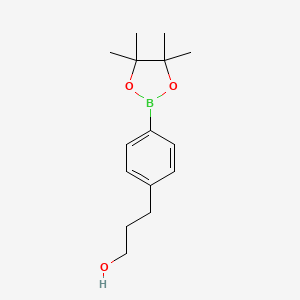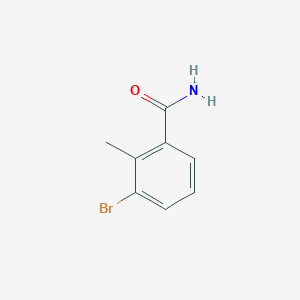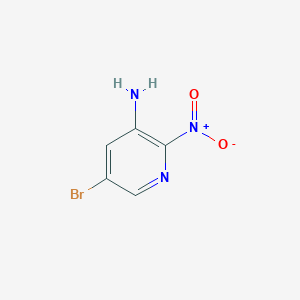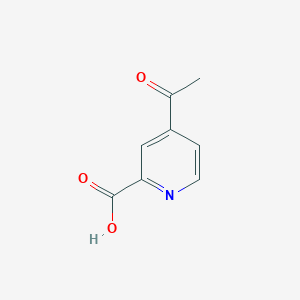![molecular formula C11H9F3N2O B1444376 {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol CAS No. 466664-93-7](/img/structure/B1444376.png)
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Overview
Description
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group
Mechanism of Action
Trifluoromethyl groups, like the one in this compound, are often used in pharmaceuticals and agrochemicals due to their ability to enhance the biological activity of organic compounds . They can affect the pharmacokinetics of a compound by altering its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as iron fluoride, under high-temperature conditions . Another approach involves the use of trifluoromethylsilane and benzoquinone in the presence of a catalyst to form intermediates that are subsequently reduced to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}carboxylic acid, while substitution reactions can produce a variety of trifluoromethyl-substituted imidazole derivatives .
Scientific Research Applications
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted imidazoles and phenyl derivatives, such as:
- 4-(trifluoromethyl)phenylimidazole
- 2-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)benzylamine
Uniqueness
What sets {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQZFWQWROYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



